2-Propenoic acid, 2-(((2-methoxyphenyl)acetyl)amino)-
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Overview
Description
AD 20 is designed to reduce toxicity or enhance activity of anticancer drugs.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : There is research on the synthesis of amino acids related to 2-Propenoic acid derivatives, including methods for preparing L-2-amino-5-(p-methoxyphenyl)pentanoic acid, a constituent amino acid in certain toxins (Shimohigashi, Lee, & Izumiya, 1976).
- Novel Prodrug Synthesis : A novel synthesis method for a prodrug form of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans-propenoic acid, targeting colon cancer treatment, has been developed. This includes data on its chemical and enzymatic stability (Curini, Epifano, & Genovese, 2005).
- Crystal Structure Analysis : Research on the crystal structure of similar compounds, like 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, has been conducted to understand their molecular conformation and stability (Haasbroek, Oliver, & Carpy, 1998).
Therapeutic Applications
- Cancer Chemoprevention : Studies have shown the potential of derivatives like 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid in the chemoprevention of colon and tongue cancers, highlighting its potential as a novel chemopreventive drug (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).
- Antioxidant Properties : The antioxidant activity of related compounds like ferulic acid (3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid) has been studied, indicating their potential use in sunscreens and as potent antioxidants (Horbury, Baker, Quan, Greenough, & Stavros, 2016).
- Biofilm Formation Inhibition : The impact of derivatives like 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid on biofilm formation by oral pathogens such as Porphyromonas gingivalis and Streptococcus mutans has been explored. This suggests potential therapeutic or preventive applications for oral infections (Bodet, Epifano, Genovese, Curini, & Grenier, 2008).
properties
CAS RN |
111542-07-5 |
---|---|
Product Name |
2-Propenoic acid, 2-(((2-methoxyphenyl)acetyl)amino)- |
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[[2-(2-methoxyphenyl)acetyl]amino]prop-2-enoic acid |
InChI |
InChI=1S/C12H13NO4/c1-8(12(15)16)13-11(14)7-9-5-3-4-6-10(9)17-2/h3-6H,1,7H2,2H3,(H,13,14)(H,15,16) |
InChI Key |
JJLSSLSXTRMIGR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC(=C)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC(=C)C(=O)O |
Appearance |
Solid powder |
Other CAS RN |
111542-07-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AD 20 AD-20 AD20 N-(2-methoxyphenylacetyl)dehydroalanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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